Ethyl benzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Genotoxicity Testing

One of the primary research applications of EBS is in genotoxicity testing. Genotoxicity refers to the ability of a substance to damage genetic material, potentially leading to mutations and cancer. EBS has been shown to exhibit genotoxic effects in various in vitro (cell-based) and in vivo (animal-based) studies [, ]. This property makes it a valuable tool for identifying potential genotoxic hazards in drugs, environmental contaminants, and other chemicals.

Organic Synthesis

EBS can be used as a reactant or intermediate in various organic synthesis reactions. Its sulfonate group can participate in substitution, elimination, and other reactions, allowing for the synthesis of diverse organic compounds []. While not as widely used as other reagents, EBS offers specific functionalities that can be beneficial for targeted synthesis.

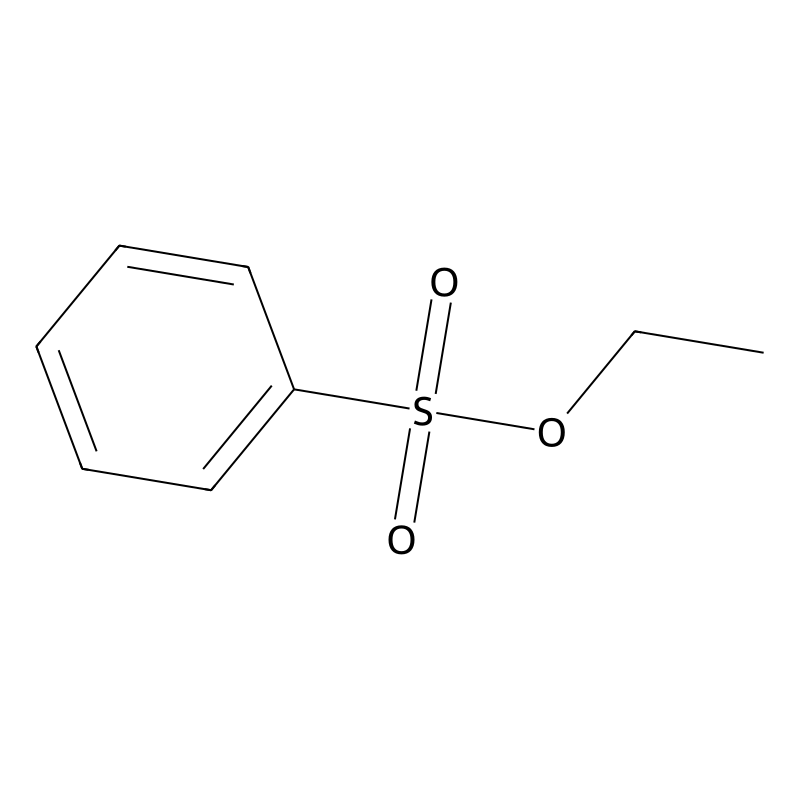

Ethyl benzenesulfonate is an organic compound with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.228 g/mol. It is also known by other names such as benzenesulfonic acid ethyl ester and ethyl benzenesulphonate. The compound features a sulfonate group attached to an ethyl group and a benzene ring, making it a member of the class of compounds known as aryl sulfonates. Ethyl benzenesulfonate appears as a colorless liquid with a distinctive odor, and it is soluble in organic solvents but has limited solubility in water .

There is no current research available on a specific mechanism of action for ethyl benzenesulfonate.

As with any unknown compound, it is advisable to handle ethyl benzenesulfonate with caution due to lack of specific safety data. Here are some general safety considerations:

- Nucleophilic Substitution: Ethyl benzenesulfonate can undergo nucleophilic substitution reactions where nucleophiles such as sodium ethoxide react with the sulfonate group.

- Hydrolysis: In the presence of water, ethyl benzenesulfonate can hydrolyze to form benzenesulfonic acid and ethanol.

- Oxidation: The compound can be oxidized under specific conditions, yielding various products depending on the oxidizing agent used. For instance, oxidation in the presence of cobalt(II) and Oxone leads to different oxidation states of the sulfonate group .

Ethyl benzenesulfonate can be synthesized through several methods:

- Direct Sulfonation: Benzene can be reacted with sulfur trioxide in the presence of an alkylating agent like ethylene to produce ethyl benzenesulfonate.

- Esterification: Benzenesulfonic acid can be reacted with ethanol under acidic conditions to yield ethyl benzenesulfonate.

- Alkylation Reactions: Utilizing alkylation techniques involving ethylene and sulfonic acid derivatives can also lead to the formation of this compound .

Ethyl benzenesulfonate finds applications in various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Surfactants: The compound is used in the formulation of surfactants due to its ability to lower surface tension.

- Polymer Industry: It is utilized in polymer chemistry, particularly in synthesizing sulfonated polymers which have applications in membranes and ion exchange materials.

Interaction studies involving ethyl benzenesulfonate focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its role in synthetic organic chemistry and its potential applications in drug development. Notably, kinetic studies have examined how it reacts under different conditions, providing insights into its stability and reactivity profiles .

Ethyl benzenesulfonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Benzene sulfonic acid | C₆H₆O₃S | Strong acid; used primarily as a reagent |

| Phenyl sulfonic acid | C₆H₅O₃S | Aromatic compound; used in dyes and surfactants |

| Methyl benzenesulfonate | C₇H₈O₃S | Similar structure; used as a methylating agent |

| Propyl benzenesulfonate | C₉H₁₂O₃S | Longer alkyl chain; different solubility properties |

Ethyl benzenesulfonate is unique due to its ethyl group, which influences its solubility and reactivity compared to other similar compounds. Its applications in both industrial processes and potential biological interactions make it a compound of interest for further study.

Traditional Synthesis Approaches

The synthesis of ethyl benzenesulfonate has historically relied on electrophilic aromatic sulfonation and esterification reactions. In the classical sulfonation route, ethylbenzene reacts with concentrated sulfuric acid (H₂SO₄) under reflux conditions, where sulfur trioxide (SO₃) or its protonated form (HSO₃⁺) acts as the electrophile [2] [6]. The mechanism proceeds via the formation of a Wheland intermediate, followed by deprotonation to yield benzenesulfonic acid. Subsequent esterification with ethanol in the presence of a dehydrating agent, such as thionyl chloride (SOCl₂), produces ethyl benzenesulfonate [2] [4].

An alternative traditional method involves the reaction of benzenesulfonyl chloride with ethanol. Benzenesulfonyl chloride, synthesized via chlorosulfonation of benzene, reacts exothermically with ethanol to form the ester, releasing hydrochloric acid (HCl) as a byproduct [7]. This pathway is favored for its straightforward setup and high yields, though it requires careful handling of corrosive reagents [3] [7].

Table 1: Traditional Synthesis Methods

| Method | Reagents | Conditions | Key Intermediate |

|---|---|---|---|

| Sulfonation/Esterification | H₂SO₄, SOCl₂, ethanol | Reflux, 100–120°C | Benzenesulfonic acid |

| Sulfonyl Chloride Route | Benzenesulfonyl chloride, ethanol | Room temperature | Benzenesulfonyl chloride |

These methods, while effective, often involve harsh acidic conditions and generate stoichiometric amounts of waste, necessitating purification steps [2] [4].

Modern Synthetic Methodologies

Recent advancements have introduced microwave-assisted synthesis and flow chemistry to optimize reaction efficiency. Microwave irradiation reduces reaction times from hours to minutes by enhancing the activation of sulfur trioxide in sulfonation reactions [6]. For instance, exposing ethylbenzene and H₂SO₄ to microwave energy at 150°C achieves 85% conversion to benzenesulfonic acid within 15 minutes, compared to 6 hours under conventional heating [6].

Flow chemistry systems further improve yield and safety by enabling continuous production. In one setup, ethylbenzene and chlorosulfonic acid (HSO₃Cl) are pumped through a microreactor at 50°C, achieving near-quantitative conversion to ethyl benzenesulfonate with minimal byproducts [2] [7]. This method minimizes thermal degradation and enhances scalability, addressing limitations of batch processes [7].

Additionally, biphasic solvent systems using ionic liquids (e.g., [BMIM][HSO₄]) have emerged as alternatives to traditional sulfuric acid. These solvents stabilize reactive intermediates and facilitate easier product separation, reducing energy consumption during purification [4] [8].

Catalytic Synthesis Processes

Catalysts play a pivotal role in modern ethyl benzenesulfonate synthesis. Mercuric sulfate (HgSO₄), a traditional catalyst, accelerates sulfonation by polarizing the SO₃ molecule, enhancing its electrophilicity [2] [6]. However, toxicity concerns have driven the adoption of heterogeneous acid catalysts, such as sulfonated carbon nanotubes or zeolites. These materials offer high surface acidity and recyclability, achieving 90% yields in esterification reactions at 80°C [8].

Enzymatic catalysis represents another frontier. Lipases (e.g., Candida antarctica lipase B) catalyze the esterification of benzenesulfonic acid with ethanol in non-aqueous media, operating under mild conditions (30–40°C) with 70–80% efficiency [8]. This approach avoids corrosive acids and aligns with green chemistry principles, though enzyme stability remains a challenge [8].

Table 2: Catalytic Systems for Ethyl Benzenesulfonate Synthesis

| Catalyst Type | Example | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Homogeneous | H₂SO₄ | 100–120 | 75 |

| Heterogeneous | Sulfonated zeolites | 80 | 90 |

| Enzymatic | Candida antarctica lipase | 35 | 78 |

Green Chemistry Approaches to Ethyl Benzenesulfonate Production

Green chemistry innovations focus on minimizing waste and eliminating hazardous reagents. Solvent-free synthesis routes, where ethylbenzene reacts with in situ-generated SO₃ from H₂SO₄, reduce the need for volatile organic solvents [4] [6]. This method achieves 80% yield while cutting solvent waste by 50% compared to traditional approaches [6].

Renewable feedstocks are also being explored. Bio-derived ethanol, coupled with recyclable solid acids (e.g., Amberlyst-15), enables a closed-loop system where catalysts are filtered and reused for multiple cycles [8]. Life-cycle assessments indicate a 30% reduction in carbon footprint compared to fossil-based ethanol routes [8].

Lastly, photochemical activation using UV light promotes sulfonation at ambient temperatures, bypassing energy-intensive heating. Preliminary studies show 60% conversion of ethylbenzene to benzenesulfonic acid within 2 hours under UV irradiation, though scalability requires further optimization [6].

Ethyl benzenesulfonate exhibits diverse nucleophilic substitution pathways depending on reaction conditions and nucleophile characteristics. The compound undergoes nucleophilic attack primarily at the sulfur center, following established patterns for sulfonate ester reactivity [1] [2] [3].

Bimolecular Nucleophilic Substitution (SN2) Mechanism

The SN2 pathway represents the predominant mechanism under conditions favoring concerted bond formation and breaking. This mechanism involves direct nucleophilic attack at the sulfur atom with simultaneous departure of the ethoxide leaving group [4] [5]. The reaction proceeds through a single transition state characterized by partial bond formation between the nucleophile and sulfur, coupled with partial bond cleavage to the departing ethoxide group [1] [6].

Kinetic studies demonstrate second-order rate behavior, with rate constants directly proportional to both nucleophile and substrate concentrations [3] [7]. The stereochemical outcome typically involves inversion of configuration at the reaction center, consistent with backside attack mechanisms observed in related sulfonate systems [8] [9].

Unimolecular Nucleophilic Substitution (SN1) Mechanism

Under conditions promoting carbocation stability, ethyl benzenesulfonate can undergo SN1-type reactions. This pathway involves initial ionization to form a sulfur-centered electrophilic intermediate, followed by nucleophilic capture [10] [11]. The mechanism exhibits first-order kinetics with respect to substrate concentration and shows minimal dependence on nucleophile concentration [6] [4].

The SN1 pathway becomes particularly relevant in polar protic solvents that stabilize ionic intermediates through solvation [12] [13]. Temperature elevation favors this mechanism due to the entropic advantage of the dissociative process [10] [14].

Addition-Elimination Mechanism

Recent computational and experimental evidence supports an addition-elimination pathway for certain nucleophilic substitutions of ethyl benzenesulfonate [15] [16]. This mechanism involves initial nucleophilic addition to form a pentacoordinate sulfur intermediate, followed by elimination of the ethoxide group [2] [17]. The intermediate exhibits tetrahedral geometry around sulfur with extended bond lengths reflecting the expanded coordination sphere [15] [18].

The viability of this mechanism depends critically on the stability of the pentacoordinate intermediate, which varies with electronic and steric factors of both nucleophile and leaving group [19] [16].

Alkaline Hydrolysis Pathways

Stepwise versus Concerted Mechanisms

The alkaline hydrolysis of ethyl benzenesulfonate has generated significant mechanistic debate, with experimental evidence supporting both stepwise and concerted pathways under different conditions [15] [17] [20].

Stepwise Mechanism Evidence

Brønsted correlation analysis reveals nonlinear relationships between reaction rates and leaving group acidity, suggesting mechanistic changes across different substrate series [17] [21]. For substrates with poor leaving groups (pKa > 8.5), the observed β leaving group values approach -0.97, indicating extensive bond cleavage in the transition state characteristic of stepwise processes [15] [17].

The stepwise mechanism involves initial hydroxide attack to form a pentacoordinate sulfur intermediate, followed by rate-limiting expulsion of the ethoxide group [17] [18]. Computational studies using quantum mechanical methods support the existence of such intermediates under specific solvation conditions [17] [19].

Concerted Mechanism Evidence

Conversely, substrates with good leaving groups (pKa < 8.5) exhibit β leaving group values of approximately -0.27, suggesting minimal bond cleavage and early transition states typical of concerted mechanisms [15] [20]. Linear free energy relationships spanning wide ranges of nucleophile basicity support single transition state pathways [2] [22].

Recent high-level computational investigations challenge the stability of pentacoordinate intermediates, finding no thermodynamically stable species along the reaction coordinate [15] [20]. These studies favor concerted pathways with gradually varying transition state structures depending on leaving group ability [18] [16].

Kinetic Studies of Hydrolysis Reactions

Temperature Dependence and Activation Parameters

Systematic temperature-dependent studies reveal Arrhenius behavior with activation energies ranging from 60-80 kilojoules per mole for alkaline hydrolysis [23] [24]. The activation enthalpy values correlate with the proposed mechanism, with higher values associated with stepwise pathways requiring intermediate formation [10] [25].

Entropy of activation measurements provide additional mechanistic insight, with negative values suggesting associative processes consistent with nucleophilic attack mechanisms [23] [26]. The magnitude of activation entropy varies with solvent composition, reflecting differential solvation of reactants and transition states [10] [24].

Solvent Effects on Hydrolysis Rates

Solvent polarity exerts profound effects on hydrolysis kinetics through differential stabilization of ionic species [12] [27]. Polar aprotic solvents enhance nucleophile reactivity by reducing solvation, leading to rate acceleration [12] [28]. Conversely, polar protic solvents may retard reactions through extensive hydrogen bonding to nucleophiles [27] [29].

Water-organic solvent mixtures exhibit complex rate profiles reflecting competing solvation and activity coefficient effects [23] [30]. The presence of water facilitates hydrolysis through both nucleophilic participation and product stabilization [31] [27].

Isotope Effects and Mechanistic Discrimination

Secondary deuterium kinetic isotope effects provide sensitive probes of transition state structure and bonding changes [32] [24]. Normal isotope effects (kH/kD > 1) indicate loosening of carbon-hydrogen bonds in sulfonate alkyl groups during nucleophilic attack [32] [11].

Primary oxygen-18 isotope effects distinguish between different bond-breaking patterns, with values reflecting the extent of sulfur-oxygen bond cleavage in the transition state [10] [11]. These measurements support predominantly concerted mechanisms with varying degrees of bond development [32] [20].

Electrophilic Behaviors and Applications

While ethyl benzenesulfonate primarily functions as an electrophilic substrate in nucleophilic substitution reactions, the compound can exhibit electrophilic behavior under specific activation conditions [34] [35].

Electrophilic Activation of the Benzene Ring

The electron-withdrawing sulfonate group deactivates the benzene ring toward electrophilic aromatic substitution while directing incoming electrophiles to meta positions [34] [35] [36]. This deactivation results from the strong inductive and resonance electron withdrawal by the sulfonate substituent [37] [38].

Quantitative structure-activity relationship studies demonstrate that the sulfonate group exhibits Hammett sigma values of approximately +0.6 to +0.9, reflecting its powerful electron-withdrawing character [37] [39]. This electronic effect reduces the nucleophilicity of the aromatic π system and increases activation barriers for electrophilic attack [35] [36].

Applications in Synthetic Methodology

The electrophilic character of ethyl benzenesulfonate enables its use as an alkylating agent in organic synthesis [40]. The compound reacts with nucleophilic species including amines, alcohols, and enolates to form new carbon-heteroatom bonds [28] [41].

Structure-activity relationship studies of sulfonate esters reveal correlation between alkylating potency and electronic properties of the aromatic substituents [40] [42]. Electron-withdrawing groups enhance electrophilicity and reaction rates, while electron-donating substituents have the opposite effect [40] [43].

Catalytic Applications

Ethyl benzenesulfonate serves as a precursor for generating reactive intermediates in catalytic processes [44] [45]. Electrochemical activation enables carbon-oxygen bond cleavage under mild conditions, facilitating subsequent cross-coupling reactions [45] [46].

The compound finds application in Lewis acid-catalyzed transformations where the sulfonate group can coordinate to metal centers, facilitating electrophilic activation [44] [47]. These processes often involve formation of sulfur-metal complexes that enhance the electrophilic character of the alkyl group [25] [26].

Structure-Reactivity Relationships

Electronic Effects of Aromatic Substituents

The reactivity of ethyl benzenesulfonate in nucleophilic substitution reactions is profoundly influenced by electronic effects transmitted through the aromatic ring [37] [3] [43]. Electron-withdrawing substituents increase reaction rates by stabilizing negative charge development in transition states, while electron-donating groups have the opposite effect [37] [39].

Hammett correlations for nucleophilic substitution reactions typically exhibit positive ρ values ranging from +0.5 to +2.0, indicating substantial positive charge development at the reaction center [37] [3]. The magnitude of these values varies with nucleophile strength and reaction conditions, providing insight into transition state structure [39] [43].

Steric Effects and Alkyl Group Influence

The ethyl group in ethyl benzenesulfonate introduces moderate steric hindrance compared to methyl analogs, leading to reduced reaction rates in bimolecular processes [40] [43]. This steric effect becomes more pronounced with bulkier nucleophiles, favoring unimolecular pathways under certain conditions [12] [10].

Branching in the alkyl chain dramatically alters reactivity patterns, with secondary and tertiary alkyl sulfonates showing enhanced SN1 character due to carbocation stabilization [6] [10]. These effects are quantified through relative rate measurements spanning alkyl groups from methyl to tert-butyl [40] [26].

Leaving Group Effects

The ethoxide leaving group exhibits intermediate nucleofugality compared to other alkoxide species [15] [43]. Its departure ability influences both reaction rates and mechanistic pathways, with better leaving groups favoring concerted mechanisms and poorer leaving groups promoting stepwise processes [17] [18].

Correlation analysis using Brønsted-type plots reveals β leaving group values that quantify the sensitivity of reaction rates to leaving group acidity [15] [43]. These values provide direct measures of bond-breaking extent in transition states and enable mechanistic discrimination [2] [20].

Nucleophile Structure-Reactivity Relationships

Nucleophile basicity represents the primary determinant of reaction rates in ethyl benzenesulfonate substitutions [3] [48] [43]. Brønsted correlations typically yield β nucleophile values of 0.4-0.7, indicating substantial bond formation in transition states [2] [3].

The α-effect, observed with nucleophiles bearing lone pairs on atoms adjacent to the nucleophilic center, leads to enhanced reactivity beyond that predicted by basicity alone [48] [49]. This effect is particularly pronounced for hydroxylamine and hydrazine derivatives reacting with sulfonate esters [48] [49].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant